molecular formula C30H20BrN B3306560 9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole CAS No. 928050-07-1

9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole

Cat. No.: B3306560
CAS No.: 928050-07-1
M. Wt: 474.4 g/mol
InChI Key: YJEUUQOJSFGEQT-UHFFFAOYSA-N
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Description

9-(3-Bromophenyl)-3,6-diphenyl-9H-carbazole is a carbazole-based derivative featuring a bromine atom at the meta-position of the pendant phenyl ring and phenyl substituents at the 3- and 6-positions of the carbazole core. Its molecular formula is C₃₀H₂₀BrN, with an average molecular mass of 474.39 g/mol (calculated from and analogous compounds). This compound is synthesized via Buchwald–Hartwig amination or Suzuki coupling reactions, as seen in related derivatives (e.g., HA5 and HA8 in ) . Its structural design combines electron-rich carbazole moieties with the steric and electronic effects of bromine, making it a candidate for organic electronics, particularly as a host material in phosphorescent organic light-emitting diodes (PhOLEDs) or thermally activated delayed fluorescence (TADF) emitters.

Properties

IUPAC Name

9-(3-bromophenyl)-3,6-diphenylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20BrN/c31-25-12-7-13-26(20-25)32-29-16-14-23(21-8-3-1-4-9-21)18-27(29)28-19-24(15-17-30(28)32)22-10-5-2-6-11-22/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEUUQOJSFGEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC(=CC=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The general reaction conditions include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized carbazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The compound’s ability to transport holes and its photochemical stability make it a valuable component in electronic devices, where it can facilitate charge transfer and improve device performance .

Comparison with Similar Compounds

9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole

  • Structure : Bromine at the para-position of the phenyl ring; 3,6-positions substituted with tert-butyl groups instead of phenyl.
  • Tert-butyl groups improve solubility and thermal stability (TGA data in shows decomposition >300°C) .
  • Applications : Intermediate for semiconductors and conjugated polymers, contrasting with the target compound’s direct use in optoelectronics.

9-(4-Bromophenyl)-9H-carbazole

  • Structure : Simpler analog lacking 3,6-diphenyl substituents.
  • Properties : Reduced conjugation and lower molecular weight (322.20 g/mol , ) lead to blue-shifted emission compared to the target compound. Crystallographic data () reveals planar carbazole-phenyl alignment, whereas 3,6-diphenyl groups in the target compound introduce torsional strain, affecting charge transport .

Derivatives with Electron-Withdrawing Groups

PPCzTrz (9-(5'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-terphenyl-2'-yl)-3,6-diphenyl-9H-carbazole)

  • Structure : Incorporates a triazine acceptor unit instead of bromine.
  • Properties : The triazine group enhances electron affinity, enabling TADF with a narrow emission peak at 444 nm (). In contrast, bromine in the target compound primarily serves as a synthetic handle for further functionalization. PPCzTrz exhibits superior chemical stability in OLEDs .

PCTF (9-(2-(4,6-Diphenyltriazin-2-yl)-4-(trifluoromethyl)phenyl)-3,6-diphenyl-9H-carbazole)

  • Structure : Combines triazine and trifluoromethyl groups.
  • Properties : The CF₃ group increases hydrophobicity and reduces aggregation-induced quenching. PCTF achieves 90% synthesis yield (), whereas brominated analogs may require stricter purification .

Sterically Bulky Derivatives

9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole (CzSi)

  • Structure : Triphenylsilyl groups at 3,6-positions and tert-butyl at the phenyl ring.
  • Properties : The silyl groups enhance thermal stability (T₅% decomposition >450°C) and reduce intermolecular π-π stacking. This contrasts with the target compound’s phenyl groups, which balance conjugation and processability .

Brominated Carbazoles in Device Fabrication

3-Bromo-9-[4-(9H-carbazol-9-yl)phenyl]-9H-carbazole

  • Structure : Dual carbazole units with bromine at the 3-position.
  • Properties : Extended conjugation broadens emission spectra compared to the target compound. Used in tandem OLED architectures for enhanced charge balance () .

9-([1,1′-Biphenyl]-3-yl)-3-bromo-9H-carbazole

  • Structure : Biphenyl substituent at the 9-position.
  • Properties : The biphenyl group increases rigidity, improving quantum yield (Φₚₗ ~0.85 in solution) but complicates thin-film morphology () .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Properties Applications Reference
9-(3-Bromophenyl)-3,6-diphenyl-9H-carbazole 3-BrPh, 3,6-Ph 474.39 Host material, moderate T₅% (~300°C) PhOLEDs, TADF
9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole 4-BrPh, 3,6-tBu 458.42 High solubility, T₅% >350°C Polymer intermediates
PPCzTrz Triazine-terphenyl, 3,6-Ph 754.82 TADF (λₑₘ=444 nm), high stability Blue OLEDs
CzSi 3,6-SiPh₃, 4-tBuPh 898.55 T₅% >450°C, low aggregation High-temperature devices

Key Findings

  • Bromine Position : Meta-bromine in the target compound introduces steric effects that hinder crystallization, favoring amorphous film formation in OLEDs. Para-bromine analogs exhibit better charge mobility but poorer film uniformity .
  • Electron-Withdrawing Groups : Triazine or CF₃ substituents (e.g., PPCzTrz, PCTF) enhance electroluminescence efficiency but require complex synthesis compared to brominated derivatives .
  • Thermal Stability : Bulky groups (tBu, SiPh₃) significantly improve thermal stability, making them superior for high-performance devices .

Biological Activity

9-(3-Bromophenyl)-3,6-diphenyl-9H-carbazole is a derivative of carbazole, a compound known for its diverse biological activities and applications in medicinal chemistry. This article focuses on the biological activity of this specific compound, detailing its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a carbazole core with two phenyl groups at positions 3 and 6 and a bromophenyl group at position 9. The chemical formula is C21H16BrNC_{21}H_{16}BrN, with a molecular weight of approximately 356.26 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that carbazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. The following table summarizes some findings regarding their anticancer efficacy:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound ACalu1 (lung carcinoma)2.5Induction of apoptosis
Compound BHCT116 (colon carcinoma)1.98Inhibition of cell proliferation
Compound CMDA MB231 (breast carcinoma)0.198Microtubule disruption

These compounds often induce apoptosis through mitochondrial pathways or inhibit critical signaling pathways involved in cell survival.

2. Antimicrobial Activity

The antibacterial and antifungal properties of carbazole derivatives have been highlighted in various studies. For example, the presence of halogen substituents, like bromine in the structure of this compound, enhances its antimicrobial efficacy.

A recent study indicated that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15

The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

3. Antioxidant Activity

Carbazole derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals contributes to their potential in preventing oxidative stress-related diseases.

Case Studies

Several case studies have investigated the biological effects of carbazole derivatives:

  • Case Study 1 : A study evaluated the cytotoxic effects of various carbazole derivatives on lung cancer cells (Calu1). Results demonstrated that compounds with bromine substitutions significantly enhanced cytotoxicity compared to non-brominated analogs.
  • Case Study 2 : Another research project focused on the antimicrobial activity of halogenated carbazoles against clinical isolates of bacteria. The study concluded that brominated compounds exhibited superior antibacterial activity due to increased lipophilicity and membrane permeability.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Many studies suggest that these compounds activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase, inhibiting cell division.
  • Inhibition of Key Enzymes : Some carbazole derivatives inhibit enzymes like xanthine oxidase and tyrosinase, which are involved in various metabolic processes.

Q & A

Q. Why do synthetic yields vary significantly across studies, and how can reproducibility be improved?

  • Methodological Answer : Variations arise from trace moisture in solvents or inconsistent catalyst activation. Mitigation strategies:
  • Strict Anhydrous Conditions : Use molecular sieves and glovebox techniques.
  • Catalyst Pre-Activation : Stir Pd catalysts with ligands (e.g., SPhos) in solvent before adding substrates.
    Report detailed protocols in SI, including NMR spectra of intermediates, to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole
Reactant of Route 2
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9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole

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